molecular formula C9H9NO2 B7734508 3,4-Dimethoxybenzonitrile CAS No. 23024-83-1

3,4-Dimethoxybenzonitrile

Cat. No.: B7734508
CAS No.: 23024-83-1
M. Wt: 163.17 g/mol
InChI Key: OSEQIDSFSBWXRE-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzonitrile is an organic compound with the molecular formula C9H9NO2. It is a white crystalline solid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of two methoxy groups (-OCH3) attached to a benzene ring, along with a nitrile group (-CN) at the para position relative to one of the methoxy groups .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxybenzonitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo electrophilic aromatic substitution. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3,4-Dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3,4,5-Trimethoxybenzonitrile: Similar structure but with an additional methoxy group.

Uniqueness

3,4-Dimethoxybenzonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

3,4-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEQIDSFSBWXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942354
Record name 3,4-Dimethoxybenzonitrile
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2024-83-1, 23024-83-1
Record name 3,4-Dimethoxybenzonitrile
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Record name Veratronitrile
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Record name 3,4-Dimethoxybenzoic acid nitrile
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Record name 3,4-Dimethoxybenzonitrile
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Record name 3,4-Dimethoxybenzonitrile
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Record name 3,4-Dimethoxybenzonitrile
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Synthesis routes and methods I

Procedure details

An oven dried screw cap test tube was charged with NaCN (107 mg, 2.184 mmol), dried KI (60 mg, 0.361 mmol, 20 mol %) and CuI (34 mg, 0.210 mmol, 10 mol %), evacuated and backfilled with argon three times. 1-Bromo-3,4-dimethoxybenzene (260 μL, 1.807 mmol), N,N′-dimethylethylenediamine (195 μL, 1.832 mmol) and anhydrous toluene (1.2 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed complete conversion of starting material with formation of the title product (confirmed by GC-MS).
Name
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
260 μL
Type
reactant
Reaction Step Two
Quantity
195 μL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
34 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A Schlenk tube was charged with NaCN (204 mg, 4.16 mmol), CuI (66 mg, 0.35 mmol, 10 mol %), and KI (114 mg, 0.687 mmol, 20 mol %), briefly evacuated and backfilled with argon three times. Anhydrous toluene (2.4 mL), N,N′-dimethylethylenediamine (370 μL, 3.48 mmol), and 4-bromoveratrole (500 μL, 3.46 mmol) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 24 h. The resulting suspension was allowed to reach room temperature, diluted with 30% aq ammonia (2 mL), and extracted with ethyl acetate (4×4 mL). The combined organic phases were dried over MgSO4, concentrated, and the residue was purified by distillation at reduced pressure (bp 160° C. @ 1 Torr) to provide the desired product as pale yellow solid (500 mg, 91% yield). Mp 60-62° C. (lit. 63.0-63.5° C., See Murahashi, S.-I.; Naota, T.; Nakajima, N. J. Org. Chem. 1986, 51, 898). 1H NMR (400 MHz, CDCl3, J values are reported in Hz, lit. See Murahashi, S.-I.; Naota, T.; Nakajima, N. J. Org. Chem. 1986, 51, 898): δ 7.29 (dd, J=8.3, J=2.0, 1H), 7.08 (d, J=2.0, 1H), 6.91 (d, J=8.3, 1H), 3.94 (s, 3H), 3.91 (s, 3H); 13C NMR (100 MHz, CDCl3): δ 153.2, 149.6, 126.9, 119.7, 114.3, 111.6, 104.3, 56.54, 56.51; IR (neat, cm−1): 2225, 1598, 1583, 1519, 1245, 1158, 1139, 1018, 876, 811, 617. Anal. Calcd. for C9H9NO2: C, 66.25; H, 5.56; N, 8.58. Found: C, 66.02; H, 5.72; N, 8.69.
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
370 μL
Type
reactant
Reaction Step Two
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

3,4-Dimethoxy-benzaldehyde (287 g, 1.73 moles) in ethanol (1 liter) is treated with a solution of hydroxylamine hydrochloride (147 g, 2.12 moles) in water (200 ml) followed by addition of 17N sodium hydroxide (150 ml). The reaction mixture is stirred overnight at room temperature, poured on ice, and solid carbon dioxide is added until the solution is neutral. Extraction with methylene chloride followed by drying and evaporation of the extracts gives an orange oil. Distilled acetic anhydride (410 g, 4.0 moles) is added dropwise to the oil. When the addition is complete, the mixture is heated at reflux for 0.5 hour, poured into water and stirred for 0.5 hour. The reaction mixture is extracted with diethyl ether and the organic extract is dried and evaporated to give an orange oil. The oil is distilled at 135°-140° C/0.5 mm and dissolved in methylene chloride. The solution is washed with 2N sodium hydroxide, dried and evaporated to give the title compound; nmr (CDCl3) δ 3.94 (s, 6H) and 7.2 (m, 3H). EXAMPLE 2
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
410 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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